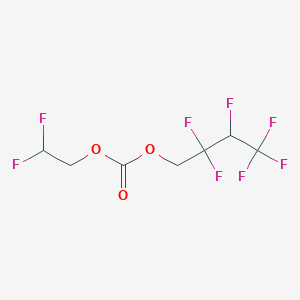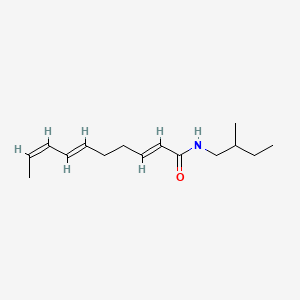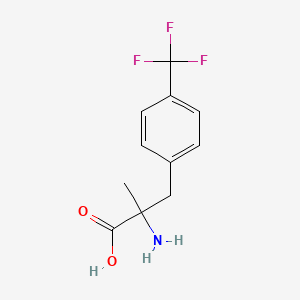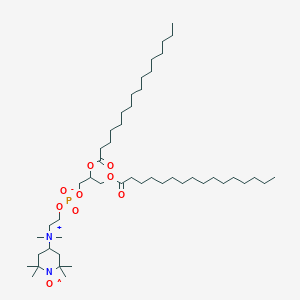![molecular formula C12H18N2 B12089347 N-[1-(pyridin-3-yl)ethyl]cyclopentanamine](/img/structure/B12089347.png)
N-[1-(pyridin-3-yl)ethyl]cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(pyridin-3-yl)ethyl]cyclopentanamine is an organic compound that features a cyclopentane ring attached to an amine group, which is further connected to a pyridine ring via an ethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-3-yl)ethyl]cyclopentanamine typically involves the reaction of cyclopentanone with pyridine-3-ethylamine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cyclopentanone is reacted with pyridine-3-ethylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(pyridin-3-yl)ethyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Applications De Recherche Scientifique
N-[1-(pyridin-3-yl)ethyl]cyclopentanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Biological Studies: It serves as a ligand in coordination chemistry, aiding in the study of metal-ligand interactions and their biological implications.
Mécanisme D'action
The mechanism of action of N-[1-(pyridin-3-yl)ethyl]cyclopentanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The pyridine ring can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(pyridin-2-yl)ethyl]cyclopentanamine
- N-[1-(pyridin-4-yl)ethyl]cyclopentanamine
- N-[1-(pyridin-3-yl)ethyl]cyclohexanamine
Uniqueness
N-[1-(pyridin-3-yl)ethyl]cyclopentanamine is unique due to the position of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. The cyclopentane ring provides a rigid structure that can enhance the compound’s stability and interaction with specific receptors or enzymes.
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
N-(1-pyridin-3-ylethyl)cyclopentanamine |
InChI |
InChI=1S/C12H18N2/c1-10(11-5-4-8-13-9-11)14-12-6-2-3-7-12/h4-5,8-10,12,14H,2-3,6-7H2,1H3 |
Clé InChI |
SCSKBCBJYLRKFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=CC=C1)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


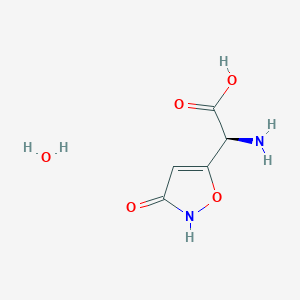
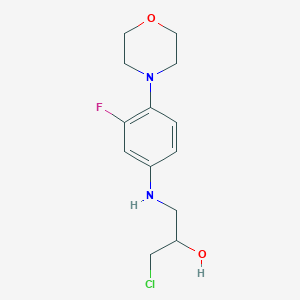
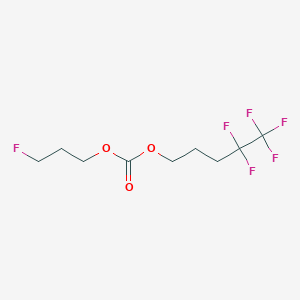

![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)
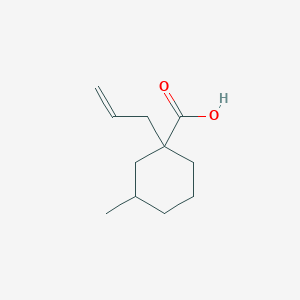
![(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12089305.png)

